molecular formula C7H8LiNO4S B6200692 lithium(1+) 5,6-dimethoxypyridine-3-sulfinate CAS No. 2694728-90-8

lithium(1+) 5,6-dimethoxypyridine-3-sulfinate

Cat. No.: B6200692
CAS No.: 2694728-90-8
M. Wt: 209.1
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Description

Lithium(1+) 5,6-dimethoxypyridine-3-sulfinate is a chemical compound with the molecular formula C7H8LiNO4S It is a lithium salt of 5,6-dimethoxypyridine-3-sulfinic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 5,6-dimethoxypyridine-3-sulfinate typically involves the reaction of 5,6-dimethoxypyridine-3-sulfinic acid with a lithium-containing reagent. One common method is to dissolve 5,6-dimethoxypyridine-3-sulfinic acid in an appropriate solvent, such as water or an organic solvent, and then add lithium hydroxide or lithium carbonate. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion to the lithium salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions are optimized to ensure consistent quality and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 5,6-dimethoxypyridine-3-sulfinate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: It can be reduced to form sulfinate esters.

    Substitution: The methoxy groups on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions are often performed in anhydrous conditions to prevent hydrolysis.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds. The conditions vary depending on the desired substitution product.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfinate esters.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Lithium(1+) 5,6-dimethoxypyridine-3-sulfinate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acid and sulfinate ester derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, such as catalysts and intermediates for chemical manufacturing.

Mechanism of Action

The mechanism of action of lithium(1+) 5,6-dimethoxypyridine-3-sulfinate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of reactive intermediates, which can then undergo further transformations to yield the desired products.

Comparison with Similar Compounds

Similar Compounds

    Lithium 5-methoxypyridine-3-sulfinate: Similar structure but with one less methoxy group.

    Lithium 5,6-dihydroxypyridine-3-sulfinate: Similar structure but with hydroxyl groups instead of methoxy groups.

    Lithium 5,6-dimethylpyridine-3-sulfinate: Similar structure but with methyl groups instead of methoxy groups.

Uniqueness

Lithium(1+) 5,6-dimethoxypyridine-3-sulfinate is unique due to the presence of two methoxy groups on the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and stability, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

2694728-90-8

Molecular Formula

C7H8LiNO4S

Molecular Weight

209.1

Purity

95

Origin of Product

United States

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